Alizapride hydrochloride

Description

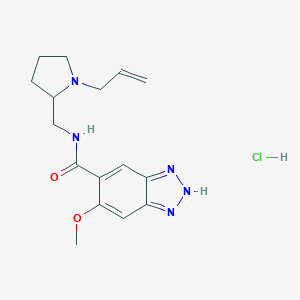

Structure

3D Structure of Parent

Properties

IUPAC Name |

6-methoxy-N-[(1-prop-2-enylpyrrolidin-2-yl)methyl]-3H-benzotriazole-5-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N5O2.ClH/c1-3-6-21-7-4-5-11(21)10-17-16(22)12-8-13-14(19-20-18-13)9-15(12)23-2;/h3,8-9,11H,1,4-7,10H2,2H3,(H,17,22)(H,18,19,20);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRECEDGYMYXGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1C(=O)NCC3CCCN3CC=C)NN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59338-87-3 | |

| Record name | N-(1-allil-2-pirrolidinilmetil)-6-metossi-1H-benzotriazol-5-carbossamide cloridrato | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Alizapride Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride hydrochloride is a substituted benzamide (B126) with established antiemetic and prokinetic properties. Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors located in the chemoreceptor trigger zone (CTZ) of the central nervous system. This action effectively mitigates nausea and vomiting induced by a variety of stimuli. Additionally, evidence suggests a modulatory role on serotonin (B10506) receptors, which may contribute to its prokinetic effects on the gastrointestinal tract. This technical guide provides a comprehensive overview of the molecular mechanisms of Alizapride, detailing its receptor interactions, associated signaling pathways, and the experimental methodologies used to elucidate its pharmacodynamics.

Core Mechanism of Action: Dopamine D2 Receptor Antagonism

The principal mechanism of action of Alizapride is its antagonist activity at dopamine D2 receptors.[1][2][3] By blocking these receptors in the CTZ, Alizapride inhibits the stimulatory effects of dopamine, a key neurotransmitter involved in the emetic reflex.[1][2] This antagonism prevents the downstream signaling that leads to the sensations of nausea and the act of vomiting.[1]

Quantitative Analysis of Receptor Binding

The affinity of Alizapride for the dopamine D2 receptor has been quantified through radioligand binding assays. These studies are crucial for understanding the potency of the drug at its primary target.

| Compound | Receptor | Parameter | Value (nM) |

| Alizapride | Dopamine D(2) | Ki | 70.8 |

Ki: Inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for Dopamine D2 Receptor

The determination of Alizapride's binding affinity for the dopamine D2 receptor typically involves a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies:

-

Preparation of Receptor Membranes:

-

HEK293 cells (or other suitable cell lines) are transfected with a vector expressing the human dopamine D2 receptor.

-

Cells are cultured and harvested at optimal confluency.

-

The cells are then homogenized in a cold buffer solution (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration, determined by a protein assay (e.g., Bradford assay).

-

-

Competitive Binding Assay:

-

The receptor membrane preparation is incubated in the presence of a fixed concentration of a radiolabeled D2 receptor antagonist (e.g., [3H]-spiperone or [3H]-raclopride).

-

Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radioligand for binding to the D2 receptors.

-

Non-specific binding is determined by adding a high concentration of an unlabeled D2 receptor antagonist (e.g., haloperidol (B65202) or sulpiride) to a set of control tubes.

-

-

Incubation and Filtration:

-

The mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration to allow binding to reach equilibrium.

-

The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

-

Quantification and Data Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of Alizapride that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Secondary Mechanisms: Influence on Serotonin Receptors and Prokinetic Effects

While dopamine D2 antagonism is the primary antiemetic mechanism, Alizapride also exhibits prokinetic properties, suggesting an influence on gastrointestinal motility.[3] These effects are likely mediated through interactions with serotonin receptors, particularly 5-HT4 and potentially 5-HT3 receptors.[4][5][6] The prokinetic action of Alizapride is attributed to the enhancement of acetylcholine (B1216132) release in the myenteric plexus, a mechanism shared by other 5-HT4 receptor agonists.[6]

Quantitative Analysis of Serotonin Receptor Interaction

Currently, specific quantitative data (Ki, IC50, or EC50 values) for Alizapride's binding affinity and functional activity at 5-HT3 and 5-HT4 receptors are not extensively available in publicly accessible literature. Further research is required to definitively quantify these interactions.

| Compound | Receptor | Parameter | Value |

| Alizapride | 5-HT3 | Ki / IC50 | Data not available |

| Alizapride | 5-HT4 | Ki / EC50 | Data not available |

Experimental Protocol: In Vivo Assessment of Gastrointestinal Transit

The prokinetic effects of Alizapride can be evaluated in vivo using a gastrointestinal transit study in animal models (e.g., rats or mice). A common methodology is the charcoal meal transit test:

-

Animal Preparation:

-

Animals are fasted overnight with free access to water to ensure an empty stomach.

-

Animals are randomly assigned to control and treatment groups.

-

-

Drug Administration:

-

The treatment group receives this compound at various doses, typically administered orally (p.o.) or intraperitoneally (i.p.).

-

The control group receives a vehicle (e.g., saline or distilled water).

-

-

Charcoal Meal Administration:

-

After a predetermined time following drug administration (e.g., 30 minutes), a charcoal meal (e.g., 10% charcoal suspension in 5% gum acacia) is administered orally to all animals.

-

-

Assessment of Transit:

-

After a specific time (e.g., 20-30 minutes), the animals are euthanized by cervical dislocation.

-

The small intestine is carefully dissected from the pyloric sphincter to the ileocecal junction.

-

The total length of the small intestine is measured.

-

The distance traveled by the charcoal meal from the pylorus is also measured.

-

-

Data Analysis:

-

The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed.

-

The results from the Alizapride-treated groups are compared to the control group using appropriate statistical tests (e.g., Student's t-test or ANOVA) to determine if there is a significant increase in intestinal transit.

-

Signaling Pathways

The pharmacological effects of Alizapride are initiated by its interaction with specific cell surface receptors, leading to the modulation of intracellular signaling cascades.

Dopamine D2 Receptor Signaling Pathway

As a D2 receptor antagonist, Alizapride blocks the downstream signaling cascade initiated by dopamine. D2 receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.

Caption: Alizapride antagonizes the D2 receptor, inhibiting the Gi-mediated suppression of adenylyl cyclase.

Serotonin 5-HT4 Receptor Signaling Pathway

The prokinetic effects of Alizapride are likely mediated by agonism at 5-HT4 receptors, which are Gs-coupled GPCRs that stimulate adenylyl cyclase.

Caption: Alizapride agonism at 5-HT4 receptors leads to Gs-mediated stimulation of adenylyl cyclase.

Serotonin 5-HT3 Receptor Signaling Pathway

While a direct interaction is not fully quantified, potential antagonism at 5-HT3 receptors could contribute to the antiemetic effect. 5-HT3 receptors are ligand-gated ion channels.

Caption: Potential antagonism of Alizapride at the 5-HT3 receptor ion channel would block emetic signaling.

Conclusion

This compound's primary mechanism of action is the potent antagonism of dopamine D2 receptors in the chemoreceptor trigger zone, which forms the basis of its antiemetic efficacy. Its prokinetic properties are likely conferred through agonist activity at 5-HT4 receptors, enhancing gastrointestinal motility. While the dopamine D2 receptor interaction is well-characterized, further quantitative studies on its interaction with serotonin receptor subtypes would provide a more complete understanding of its pharmacological profile. The experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and professionals in drug development.

References

- 1. ijper.org [ijper.org]

- 2. Prokinetics in the Management of Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of drugs with mixed 5-HT4 agonist/5-HT3 antagonist action in the control of emesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A 5-HT4-like receptor in human right atrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Estimating dopamine D₂ receptor occupancy for doses of 8 antipsychotics: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Overview of Alizapride Hydrochloride's Dopamine D2 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876) is a substituted benzamide (B126) and dopamine (B1211576) antagonist, primarily utilized for its antiemetic and prokinetic properties.[1] Its therapeutic effect is fundamentally linked to its interaction with the dopamine D2 receptor (D2R). This document provides a technical exploration of alizapride's mechanism of action, focusing on its D2R antagonism. It consolidates available quantitative data, outlines relevant experimental protocols for studying such interactions, and visualizes the core signaling pathways and experimental workflows.

Mechanism of Action

Alizapride exerts its primary pharmacological effect by acting as an antagonist at dopamine D2 receptors.[2][3] The anti-emetic action is specifically attributed to its antagonist activity at D2 receptors located within the chemoreceptor trigger zone (CTZ) in the central nervous system.[4][5] By blocking dopamine from binding to these receptors, alizapride prevents the activation of downstream signaling pathways that induce nausea and vomiting.[4] Structurally, it is similar to metoclopramide (B1676508) and shares some of its prokinetic attributes.[1][5] While its primary target is the D2 receptor, some benzamide structures may also interact with serotonin (B10506) receptors, which can contribute to their antiemetic properties, though this is not the principal mechanism for alizapride.[4][6]

Receptor Binding and Selectivity Profile

The selectivity of alizapride for D2 receptors over other dopamine receptor subtypes (like D3 and D4) and serotonin receptors (like 5-HT3) is a key aspect of its pharmacological profile. Non-selective benzamides like metoclopramide are known to have activity at 5-HT4 and 5-HT3 receptors in addition to D2 receptors.[6]

Table 1: Comparative Binding Affinities of Selected D2 Receptor Ligands

| Compound | Receptor | Radioligand | Source | K D / K i (nM) |

|---|---|---|---|---|

| Clebopride | Dopamine D2 | [3H]Spiperone | Canine Brain Striatum | 1.5 (K D )[7] |

| Azidoclebopride | Dopamine D2 | [3H]Spiperone | Canine Brain Striatum | 21 (K D )[7] |

| Spiperone (B1681076) | Dopamine D2 | [3H]Spiperone | HEK-rD2 Cells | K i = K d[8] |

| (+)-Butaclamol | Dopamine D2 | [3H]Spiperone | Porcine Striatum | - |

| (S)-Sulpiride | Dopamine D2 | [3H]Spiperone | Porcine Striatum | - |

Note: Specific Ki values for Alizapride require access to proprietary or subscription-based pharmacological databases. The table provides context with related compounds.

Signaling Pathways

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαi/o family of G proteins.[9][10]

Canonical Gαi/o-Mediated Pathway:

-

Agonist Binding: Under normal physiological conditions, dopamine binds to and activates the D2 receptor.

-

G-Protein Activation: The activated D2R promotes the exchange of GDP for GTP on the α-subunit of the associated Gαi/o protein, causing the dissociation of the Gαi/o-GTP subunit from the Gβγ dimer.[11]

-

Downstream Effect: The primary effector of the Gαi/o-GTP subunit is adenylyl cyclase (AC). Gαi/o inhibits the activity of adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[12][13]

-

Cellular Response: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation state and activity of numerous downstream proteins, ultimately altering neuronal excitability and neurotransmitter release.[14]

Alizapride's Antagonistic Action: Alizapride, as a competitive antagonist, binds to the D2 receptor at the same site as dopamine but does not activate it. By occupying the receptor, it physically blocks dopamine from binding and initiating the Gαi/o-mediated signaling cascade. This action prevents the inhibition of adenylyl cyclase, thereby maintaining or restoring basal cAMP levels in the presence of dopamine.[1][4]

Experimental Protocols

Characterizing the interaction of alizapride with the D2 receptor involves a combination of binding and functional assays.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (alizapride) for the D2 receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of alizapride for the D2 receptor.

Materials:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing human D2 receptors (e.g., CHO-K1 or HEK-293 cells) or from tissue homogenates rich in D2 receptors (e.g., porcine or canine striatum).[7][15]

-

Radioligand: A high-affinity D2 receptor antagonist, such as [3H]Spiperone or [3H]Raclopride.[8][16]

-

Test Compound: Alizapride hydrochloride dissolved in an appropriate buffer.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.[17]

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[17]

Methodology:

-

Membrane Preparation: Homogenize receptor-expressing cells or tissue in a cold lysis buffer and pellet the membranes via centrifugation. Wash and resuspend the final pellet in the assay buffer.[17]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (typically at or below its KD value), and varying concentrations of the unlabeled test compound (alizapride).

-

Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[17]

-

Separation: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through the glass fiber filters. Wash the filters with ice-cold buffer to remove any remaining unbound ligand.[17]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the alizapride concentration to generate a competition curve. The IC50 value (the concentration of alizapride that displaces 50% of the radioligand) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/KD)), where [L] is the concentration of the radioligand and KD is its dissociation constant.[17]

Functional Assay: cAMP Inhibition

This assay measures the functional consequence of D2 receptor antagonism by quantifying changes in intracellular cAMP levels.

Objective: To determine the potency (EC50 or IC50) of alizapride in blocking dopamine-induced inhibition of cAMP production.

Materials:

-

Cell Line: A cell line (e.g., CHO or HEK) co-expressing the human D2 receptor and a cAMP biosensor, or cells that can be stimulated to produce cAMP.[13][18]

-

Stimulant: Forskolin, an adenylyl cyclase activator, is used to raise basal cAMP levels, making inhibition easier to detect.[19]

-

Agonist: Dopamine or a stable D2 agonist like quinpirole.[20]

-

Test Compound: this compound.

-

cAMP Detection Kit: A kit based on principles like HTRF, AlphaScreen, or ELISA.[14][19]

Methodology:

-

Cell Plating: Seed the D2R-expressing cells in a microplate and allow them to adhere.

-

Pre-incubation: Add varying concentrations of the antagonist (alizapride) to the cells and incubate for a short period.

-

Stimulation: Add a fixed concentration of forsklin (to stimulate cAMP production) and a fixed concentration of the D2 agonist (dopamine) to the wells. The agonist will act to inhibit the forskolin-stimulated cAMP production.

-

Lysis and Detection: After incubation, lyse the cells and measure the intracellular cAMP concentration using the chosen detection method.[19]

-

Data Analysis: The ability of alizapride to reverse the agonist-induced inhibition of cAMP production is measured. Data are plotted as cAMP level (or signal) versus the logarithm of the alizapride concentration to determine its potency (IC50) as a functional antagonist.

Conclusion

This compound functions as a potent antiemetic through the direct competitive antagonism of dopamine D2 receptors in the central nervous system.[4][5] This antagonism blocks the canonical Gαi/o-coupled signaling pathway, preventing the dopamine-mediated inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP. The precise characterization of its binding affinity (Ki) and functional potency (IC50) through standardized radioligand binding and cAMP inhibition assays is fundamental to its pharmacological profiling and provides the quantitative basis for its clinical application in managing nausea and vomiting.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Selectivity of 5-HT3 receptor antagonists and anti-emetic mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 11. Most central nervous system D2 dopamine receptors are coupled to their effectors by Go - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 14. Item - Unique effects of acute aripiprazole treatment on the dopamine D2 receptor downstream cAMP-PKA and Akt-GSK3β signalling pathways in rats - University of Wollongong - Figshare [ro.uow.edu.au]

- 15. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Investigation of cooperativity in the binding of ligands to the D(2) dopamine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. innoprot.com [innoprot.com]

- 19. resources.revvity.com [resources.revvity.com]

- 20. Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Purification of Alizapride Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of alizapride (B1662876) hydrochloride, a substituted benzamide (B126) with prokinetic and antiemetic properties. The following sections detail the chemical synthesis pathway, experimental protocols for each step, and methods for purification and analysis, supported by quantitative data and visual diagrams to facilitate understanding and replication.

Synthesis of Alizapride Hydrochloride

The synthesis of this compound is a multi-step process commencing from 4-aminosalicylic acid. The overall pathway involves the formation of a key benzotriazole (B28993) intermediate, which is subsequently coupled with a pyrrolidine (B122466) derivative. The final step involves the formation of the hydrochloride salt.

Chemical Synthesis Pathway

The synthesis can be visualized as a multi-stage process, with each step building upon the previous to construct the final molecule.

Experimental Protocols

The following protocols are derived from established synthetic routes, primarily based on patent literature[1].

Step 1: Synthesis of 2-Methoxy-4-acetamido-5-nitrobenzoic Acid

-

Methylation: To a reaction flask, add 31.5 g of 4-aminosalicylic acid and 80 ml of glacial acetic acid. Stir the mixture and add 20 g of dimethyl sulfate. Heat the mixture to reflux for 4-10 hours.

-

Acetylation: After cooling, add 60 g of acetic anhydride (B1165640) and reflux for another 4-9 hours.

-

Nitration: Cool the reaction mixture and slowly add 20 ml of nitric acid. After the addition is complete, stir the mixture at room temperature overnight. Pour the mixture into crushed ice to precipitate the solid.

-

Isolation: Filter the solid and wash it to obtain 2-methoxy-4-acetamido-5-nitrobenzoic acid. The product is used in the next step without extensive drying.

Step 2: Synthesis of 2-Methoxy-4,5-diaminobenzoic Acid

-

Hydrolysis and Reduction: The crude product from the previous step is hydrolyzed and subsequently reduced. The sodium salt of the intermediate is prepared first.

-

To a reaction flask, add the sodium salt and 200 ml of water. Add 5 g of Raney Nickel as a catalyst.

-

Heat the mixture to reflux and slowly add 80.25 g of 50% hydrazine (B178648) hydrate.

-

Continue refluxing for 1 hour after the addition is complete.

-

Isolation: Cool the reaction mixture and filter to remove the catalyst. Adjust the pH of the filtrate with hydrochloric acid to precipitate the product. Filter and dry the solid to obtain 21.8 g of 2-methoxy-4,5-diaminobenzoic acid.

Step 3: Synthesis of 5-Methoxy-6-carboxybenzotriazole

-

Diazotization: In a reaction flask, suspend 36.4 g of 2-methoxy-4,5-diaminobenzoic acid in 50 ml of concentrated hydrochloric acid.

-

Cool the mixture to below 5°C and slowly add a 20% aqueous solution of sodium nitrite.

-

After the addition, warm the mixture to 35-60°C and stir for 0.5-2 hours.

-

Isolation: Cool the mixture and filter the precipitate. Dry the solid to obtain 30.9 g of 5-methoxy-6-carboxybenzotriazole.

Step 4: Synthesis of 5-Methoxy-6-methoxycarbonylbenzotriazole

-

Esterification: To a reaction flask, add 38.6 g of 5-methoxy-6-carboxybenzotriazole, 180 ml of methanol, and 4.5 ml of concentrated sulfuric acid.

-

Heat the mixture to reflux overnight.

-

Isolation: Cool the reaction mixture to allow white crystals to precipitate. Filter and dry the crystals to obtain 37.3 g of the product.

Step 5: Synthesis of Alizapride

-

Amidation: In a reaction flask, combine the intermediate from the previous step with N-allyl-2-aminomethylpyrrolidine. The specific molar ratios and solvent are not detailed in the available literature but would typically involve a suitable inert solvent.

-

The reaction is generally heated to drive the amidation process.

Step 6: Synthesis of this compound

-

Salt Formation and Purification: Dissolve the crude alizapride in an appropriate solvent, such as ethanol (B145695).

-

Add a solution of hydrochloric acid in ethanol to precipitate the hydrochloride salt.

-

Crystallization: Cool the mixture to induce crystallization.

-

Isolation: Filter the white crystals of this compound, wash with a small amount of cold acetone, and dry.

Quantitative Data

The following table summarizes the reported yields for the key steps in the synthesis of this compound, as derived from patent literature[1].

| Step No. | Intermediate/Product | Starting Material | Yield (%) |

| 1-3 | 2-Methoxy-4,5-diaminobenzoic acid | 4-Aminosalicylic acid | ~60% (three steps) |

| 4 | 5-Methoxy-6-carboxybenzotriazole | 2-Methoxy-4,5-diaminobenzoic acid | 80% |

| 5 | 5-Methoxy-6-methoxycarbonylbenzotriazole | 5-Methoxy-6-carboxybenzotriazole | 90% |

Purification of this compound

Purification of the final product is crucial to ensure its quality and safety for pharmaceutical applications. The primary method for purifying this compound is recrystallization.

Recrystallization Protocol

General Recrystallization Procedure:

-

Solvent Selection: Test the solubility of crude this compound in various solvents (e.g., ethanol, isopropanol, methanol-water mixtures) to identify a suitable recrystallization solvent.

-

Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot Filtration: Filter the hot solution to remove any insoluble impurities and activated charcoal.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the purified this compound crystals under vacuum.

Experimental Workflow for Purification

The following diagram illustrates a typical workflow for the purification of a solid organic compound like this compound.

Quality Control and Analysis

Ensuring the purity and identity of the synthesized this compound is paramount. Various analytical techniques are employed for this purpose.

Analytical Methods

Common analytical methods for the quality control of this compound include:

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the final product and detecting any impurities. A reversed-phase HPLC method is typically used.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to identify any impurities.

-

Melting Point: The melting point of the purified compound is a good indicator of its purity. The reported melting point for this compound is in the range of 206-208°C.

-

Thin-Layer Chromatography (TLC): TLC can be used for rapid monitoring of the reaction progress and for preliminary purity assessment.

Purity Data

While detailed batch-specific purity data is not publicly available, commercial suppliers of this compound typically report a purity of ≥98%.

The following table outlines the key analytical parameters for quality control.

| Analytical Technique | Purpose | Typical Specification |

| HPLC | Purity assessment and impurity profiling | ≥98% |

| ¹H NMR & ¹³C NMR | Structural confirmation | Conforms to the expected structure |

| Mass Spectrometry | Molecular weight confirmation | Conforms to the expected molecular weight |

| Melting Point | Purity indication | 206-208°C |

Conclusion

This technical guide has provided a detailed overview of the synthesis and purification of this compound. The multi-step synthesis, starting from 4-aminosalicylic acid, has been described with experimental protocols and quantitative yield data where available. While a specific, detailed protocol for the final purification by recrystallization is not widely published, a general procedure has been outlined. The importance of rigorous quality control using various analytical techniques has also been highlighted. This guide serves as a valuable resource for researchers and professionals involved in the development and manufacturing of this compound.

References

Alizapride Hydrochloride: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical characteristics of alizapride (B1662876) hydrochloride, a dopamine (B1211576) D2 receptor antagonist with antiemetic properties. The following sections detail its quantitative properties, the methodologies for their determination, and its primary signaling pathway.

Core Physicochemical Properties

Alizapride hydrochloride is a white to off-white solid.[1][] Its fundamental physicochemical parameters are summarized in the table below, providing a quantitative foundation for research and formulation development.

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₂ClN₅O₂ | [3][4][5] |

| Molecular Weight | 351.8 g/mol | [3][4] |

| Melting Point | 203-208 °C | [1][3][6] |

| Water Solubility | 0.46 - 0.495 mg/mL; 70 mg/mL | [5][7][8] |

| Solubility in other solvents | DMSO: 10 - 42 mg/mL[][8]Methanol: Slightly soluble[1][3]Ethanol: Insoluble; 0.5 mg/mL[][8]PBS (pH 7.2): 10 - 50 mg/mL[][9]DMF: 5 mg/mL[] | Various |

| pKa (Strongest Acidic) | 8.41 - 9.11 (Predicted) | [5][7] |

| pKa (Strongest Basic) | 7.69 - 7.77 (Predicted) | [5][7] |

| LogP (Octanol-Water Partition Coefficient) | 1.1 - 2.477 (Predicted) | [5][6][7] |

Experimental Methodologies

While specific experimental protocols for determining the physicochemical properties of this compound are not extensively detailed in the public domain, standard pharmaceutical analysis techniques are applicable. Below are generalized methodologies for key parameters.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. A common method for its determination is the capillary melting point test .

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is gradually increased at a controlled rate.

-

The temperature range from which the substance begins to melt to when it is completely liquid is recorded as the melting point range.

Solubility Assessment

Solubility is a crucial factor in drug formulation and bioavailability. The shake-flask method is a standard approach to determine equilibrium solubility.

Protocol:

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, PBS, ethanol) in a sealed container.

-

The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered to remove the undissolved solid.

-

The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10]

pKa and LogP Determination

The ionization constant (pKa) and partition coefficient (LogP) are vital for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.

-

pKa Determination: Potentiometric titration is a common experimental method. A solution of this compound is titrated with a standardized acid or base, and the pH is measured as a function of the titrant volume. The pKa values are then calculated from the titration curve.

-

LogP Determination: The shake-flask method is also standard for LogP determination. A solution of this compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Workflow and Signaling Pathway Visualizations

To further elucidate the experimental processes and the mechanism of action of this compound, the following diagrams are provided.

Caption: General workflow for determining the physicochemical characteristics of a pharmaceutical compound.

Caption: Primary signaling pathway of this compound as a dopamine D2 receptor antagonist.

Stability and Storage

This compound should be stored in a sealed container, protected from moisture.[6] For long-term storage, a temperature of -20°C is recommended for the powder form, and for solutions in solvents like DMSO, storage at -80°C is advised to prevent degradation.[8][9] The compound is stable at room temperature for short periods, such as during shipping.[6] Studies have also shown that an admixture of alizapride and ondansetron (B39145) in 0.9% sodium chloride solution is physicochemically stable for up to 56 days when stored at 5 ± 3°C.[11]

Conclusion

This guide provides a foundational understanding of the physicochemical characteristics of this compound. The presented data and generalized protocols offer valuable insights for researchers and professionals in the field of drug development, facilitating further investigation and formulation of this antiemetic agent. The visualized workflow and signaling pathway aim to provide a clearer context for its analysis and mechanism of action.

References

- 1. cdn.usbio.net [cdn.usbio.net]

- 3. This compound | 59338-87-3 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. This compound | C16H22ClN5O2 | CID 135497066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. selleckchem.com [selleckchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Liquid chromatographic analysis of alizapride and metoclopramide in human plasma and urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Long term stability of an admixture of alizapride and ondansetron in 0.9% sodium chloride solution polyolefin bags stored at 5±3°C - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Metabolism of Alizapride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current scientific understanding of the in vitro metabolism of Alizapride hydrochloride. Alizapride, a substituted benzamide, is a dopamine (B1211576) D2 receptor antagonist used as an antiemetic. Understanding its metabolic fate is crucial for predicting its pharmacokinetic profile, potential drug-drug interactions, and safety. This document details the identified metabolic pathways, the formation of reactive metabolites, and the experimental protocols utilized in their identification.

Executive Summary

The in vitro metabolism of Alizapride has been shown to be complex, involving multiple biotransformation pathways. The primary routes of metabolism include oxidative N-deallylation and epoxidation, leading to the formation of several metabolites. Notably, the metabolism of Alizapride can generate reactive species, specifically acrolein and an epoxide intermediate, which have the potential to form adducts with cellular nucleophiles. To date, ten metabolites have been identified through studies utilizing rat liver microsomes and advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). However, quantitative enzyme kinetic parameters, including Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), for the metabolism of Alizapride are not currently available in published literature.

Metabolic Pathways of Alizapride

The in vitro metabolism of Alizapride proceeds through several key pathways, as elucidated by studies using rat liver microsomes.[1] The primary transformations observed are:

-

Oxidative N-deallylation: This pathway is significant as it leads to the formation of the reactive and cytotoxic aldehyde, acrolein.[1]

-

Epoxidation: The formation of an epoxide metabolite has also been reported, which is another potential structural alert for reactivity.[1]

-

Hydroxylation and other modifications: A total of ten metabolites have been characterized, indicating a broader range of metabolic transformations beyond the two primary reactive pathways.[1]

The formation of reactive metabolites is a critical aspect of Alizapride's metabolism, as these species can covalently bind to proteins and other macromolecules, which is a potential mechanism for drug-induced toxicity.[1] The reactivity of the acrolein and epoxide generated from Alizapride has been demonstrated by their ability to form adducts with nucleophilic thiols in vitro.[1]

Figure 1: Proposed in vitro metabolic pathways of this compound.

Quantitative Data on Alizapride Metabolism

A thorough review of the available scientific literature reveals a lack of quantitative enzyme kinetic data for the in vitro metabolism of this compound. Parameters such as Km and Vmax, which are essential for predicting the rate of metabolism at different substrate concentrations and for assessing the potential for enzyme saturation, have not been reported.

Table 1: Summary of In Vitro Metabolism Data for this compound

| Parameter | Value | Source |

| Enzyme Source | Rat Liver Microsomes | [1] |

| Metabolites Identified | 10 | [1] |

| Reactive Metabolites | Acrolein, Epoxide | [1] |

| Km | Not Reported | - |

| Vmax | Not Reported | - |

| Intrinsic Clearance (CLint) | Not Reported | - |

The absence of this data represents a significant knowledge gap and highlights an area for future research to better characterize the drug's disposition.

Experimental Protocols

The following section details the methodologies employed in the key study that identified the in vitro metabolites of Alizapride.

In Vitro Incubation with Rat Liver Microsomes

This protocol outlines the general procedure for incubating a test compound with liver microsomes to study its metabolism.

References

Formation of Reactive Metabolites from Alizapride Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alizapride (B1662876), a substituted benzamide (B126) with antiemetic properties, is known to undergo metabolic activation to form reactive metabolites. This technical guide provides a comprehensive overview of the in vitro metabolic fate of Alizapride hydrochloride, with a focus on the generation of reactive intermediates. Drawing upon available scientific literature, this document details the primary metabolic pathways, including oxidative N-deallylation and epoxidation, which lead to the formation of cytotoxic species such as acrolein and an epoxide. Detailed experimental methodologies for the characterization of these metabolites using advanced mass spectrometry techniques are presented. Furthermore, this guide includes structured data summaries and visual representations of the metabolic pathways and experimental workflows to facilitate a deeper understanding of the bioactivation of Alizapride. This information is critical for researchers and professionals involved in drug development and safety assessment, as the formation of reactive metabolites is a key consideration in predicting potential drug-induced toxicities.

Introduction

Alizapride is a dopamine (B1211576) D2 receptor antagonist used for the prevention and treatment of nausea and vomiting.[1][2] Like many xenobiotics, Alizapride undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3] The study of drug metabolism is a cornerstone of drug development, as metabolites can possess their own pharmacological activity or, in some cases, exhibit toxicity.[4] Of particular concern is the formation of reactive metabolites, electrophilic species that can covalently bind to cellular macromolecules such as proteins and DNA, leading to cellular dysfunction and potential idiosyncratic adverse drug reactions.[5][6]

An in vitro study of Alizapride's metabolism has demonstrated its potential to form at least two significant reactive metabolites: acrolein and an epoxide.[7][8] Acrolein, a highly reactive α,β-unsaturated aldehyde, is a known cytotoxic agent that can cause cellular damage through protein alkylation.[7][8] The formation of an epoxide intermediate also presents a structural alert for potential toxicity.[7][8] A total of ten metabolites of Alizapride have been identified and characterized through in vitro studies.[7][8]

This guide will provide a detailed examination of the metabolic pathways of Alizapride leading to these reactive species, the experimental protocols used for their identification, and a summary of the characterized metabolites.

Metabolic Pathways of Alizapride

The in vitro metabolism of this compound is characterized by several key biotransformation reactions. The primary pathways leading to the formation of reactive metabolites are oxidative N-deallylation and epoxidation of the allyl group.[7][8]

Oxidative N-Deallylation and Acrolein Formation

A major metabolic pathway for Alizapride is the oxidative N-deallylation of the N-allyl moiety on the pyrrolidine (B122466) ring.[7][8] This reaction, likely catalyzed by cytochrome P450 enzymes, proceeds through an unstable carbinolamine intermediate which then spontaneously cleaves to yield the N-dealkylated metabolite and acrolein.[9] Acrolein is a highly electrophilic and cytotoxic molecule known to react with nucleophilic residues in proteins.[7][8]

Epoxidation

The allyl group of Alizapride can also undergo epoxidation to form a reactive epoxide metabolite.[7][8] Epoxides are three-membered cyclic ethers that are highly strained and therefore susceptible to nucleophilic attack, leading to covalent binding with cellular macromolecules.[10]

Other Metabolic Transformations

In addition to the formation of reactive species, Alizapride undergoes other phase I metabolic reactions. While specific details on all ten identified metabolites are not fully available in the public domain, other potential metabolic routes for structurally similar compounds include aromatic hydroxylation and O-demethylation.[10][11]

The diagram below illustrates the proposed major metabolic pathways for Alizapride leading to the formation of reactive metabolites.

Identified Metabolites of Alizapride

An in vitro study utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) identified a total of ten metabolites of Alizapride.[7][8] The primary reactive metabolites and their trapping adducts are summarized in the table below.

| Metabolite ID | Proposed Structure/Identity | Method of Formation | Significance |

| M1 | Acrolein | Oxidative N-deallylation | Highly reactive and cytotoxic aldehyde. |

| M2 | Alizapride Epoxide | Epoxidation of the allyl group | Electrophilic intermediate, potential for covalent binding. |

| M3 | Acrolein-Thiol Adduct | Reaction of acrolein with a nucleophilic thiol | Evidence of reactive acrolein formation. |

| M4 | Epoxide-Thiol Adduct | Reaction of the epoxide with a nucleophilic thiol | Evidence of reactive epoxide formation. |

| M5-M10 | Other Metabolites | Various oxidative reactions | Further biotransformation products of Alizapride. |

Note: The specific structures of metabolites M5-M10 are not detailed in the available literature abstracts.

Experimental Protocols

The identification and characterization of Alizapride metabolites were achieved through in vitro incubation followed by analysis with advanced mass spectrometry techniques.[7][8] While the exact, detailed protocol from the primary study is not publicly available, a representative methodology based on standard practices for such investigations is provided below.

In Vitro Incubation

Objective: To generate metabolites of Alizapride using a liver microsomal system.

Materials:

-

This compound

-

Human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Trapping agents (e.g., N-acetylcysteine or glutathione)

-

Acetonitrile (B52724) or methanol (B129727) (for quenching the reaction)

-

Incubator/shaking water bath (37°C)

Procedure:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or water).

-

In a microcentrifuge tube, human liver microsomes are pre-warmed in phosphate buffer at 37°C.

-

The NADPH regenerating system and, if applicable, a trapping agent are added to the microsomal suspension.

-

The metabolic reaction is initiated by adding the Alizapride stock solution to the incubation mixture.

-

The mixture is incubated at 37°C with gentle shaking for a specified period (e.g., 60 minutes).

-

The reaction is terminated by the addition of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

-

The quenched reaction mixture is centrifuged to pellet the precipitated proteins.

-

The supernatant, containing the parent drug and its metabolites, is collected for LC-MS/MS analysis.

The following diagram outlines a typical workflow for an in vitro metabolism study.

References

- 1. Liquid chromatographic analysis of alizapride and metoclopramide in human plasma and urine using solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of cisapride with the human cytochrome P450 system: metabolism and inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evidence of impaired cisapride metabolism in neonates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro metabolic fate of alizapride: evidence for the formation of reactive metabolites based on liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. metabolon.com [metabolon.com]

Alizapride Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alizapride (B1662876) hydrochloride is a substituted benzamide (B126) derivative recognized for its antiemetic properties. Its therapeutic effects are primarily attributed to its interaction with specific neurotransmitter receptors. This technical guide provides an in-depth overview of the receptor binding affinity of Alizapride, focusing on its primary target and exploring its activity at other relevant receptors. The document details the experimental methodologies used to determine binding affinity and elucidates the associated signaling pathways.

Core Receptor Binding Profile of Alizapride

Alizapride is a potent and selective antagonist of the dopamine (B1211576) D2 receptor.[1][2][3][4][5] This antagonism at D2 receptors located in the chemoreceptor trigger zone (CTZ) of the brainstem is the principal mechanism underlying its antiemetic effects.[1][2] While some sources suggest a potential minor interaction with serotonin (B10506) receptors, the primary and clinically relevant pharmacological action of Alizapride is the blockade of D2 receptors.[1]

Quantitative Binding Affinity Data

Despite extensive characterization as a D2 antagonist, specific quantitative binding affinity values (e.g., K_i_ or IC_50_) for Alizapride are not consistently reported in readily accessible scientific literature. However, its classification as a potent antagonist indicates a high affinity for the D2 receptor. For context, related substituted benzamide D2 antagonists are often characterized in competitive radioligand binding assays.

Table 1: Summary of Alizapride Hydrochloride Receptor Binding Profile

| Receptor Subtype | Reported Activity | Quantitative Data (K_i_ or IC_50_) |

| Dopamine D2 | Potent Antagonist | Data not consistently available in literature |

| Serotonin 5-HT3 | Not well-documented | Data not available |

| Serotonin 5-HT4 | Not well-documented | Data not available |

Experimental Protocols: Determining Receptor Binding Affinity

The binding affinity of compounds like Alizapride to the dopamine D2 receptor is typically determined using in vitro radioligand binding assays. A common method is the competitive binding assay.

Competitive Radioligand Binding Assay for Dopamine D2 Receptor

This assay measures the ability of an unlabeled compound (the "competitor," e.g., Alizapride) to displace a radiolabeled ligand that has a known high affinity for the D2 receptor.

1. Materials:

- Radioligand: A tritiated D2 receptor antagonist, such as [³H]spiperone or [³H]raclopride.[6][7][8]

- Competitor: this compound.

- Receptor Source: Membranes prepared from cells expressing recombinant human D2 receptors (e.g., CHO or HEK293 cells) or from brain tissue rich in D2 receptors (e.g., striatum).[6]

- Assay Buffer: Tris-HCl buffer containing appropriate ions (e.g., MgCl₂, NaCl).

- Filtration Apparatus: A cell harvester and glass fiber filters.

- Scintillation Counter: To measure radioactivity.

2. Method:

- Membrane Preparation: The receptor-containing cell membranes are homogenized and suspended in the assay buffer.

- Incubation: A constant concentration of the radioligand and varying concentrations of Alizapride are incubated with the membrane preparation.

- Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

- Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the unbound radioligand. The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

- Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

3. Data Analysis:

- The concentration of Alizapride that inhibits 50% of the specific binding of the radioligand (IC_50_ value) is determined by non-linear regression analysis of the competition curve.

- The inhibition constant (K_i_) can then be calculated from the IC_50_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

The following diagram illustrates the general workflow of a competitive radioligand binding assay.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alizapride | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Dopamine D2 receptor binding in adrenal medulla: characterization using [3H]spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparison of [3H]nemonapride and [3H]spiperone binding to D2(long) dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dopamine D2 receptor binding sites for agonists. A tetrahedral model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Alizapride Hydrochloride Derivatives for Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Alizapride hydrochloride and outlines strategies for the preparation of its derivatives for research purposes. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic pathways and the drug's mechanism of action to support drug discovery and development efforts.

Introduction to Alizapride

Alizapride is a substituted benzamide (B126) with potent antiemetic and prokinetic properties.[1] It functions primarily as a dopamine (B1211576) D2 receptor antagonist in the chemoreceptor trigger zone (CTZ) of the brain, effectively mitigating nausea and vomiting.[1][2] Its hydrochloride salt is the commonly used pharmaceutical form.[2] The synthesis of Alizapride and its analogs is of significant interest for the development of new therapeutic agents with improved efficacy and side-effect profiles.

Mechanism of Action: Dopamine D2 Receptor Antagonism

Alizapride exerts its antiemetic effects by blocking dopamine D2 receptors in the CTZ, an area in the medulla oblongata that detects emetic signals in the blood.[2][3] By inhibiting the binding of dopamine to these receptors, Alizapride prevents the downstream signaling that leads to the sensation of nausea and the vomiting reflex.[3]

References

- 1. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C16H22ClN5O2 | CID 135497066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]

Technical Guide: Biological Activity of Alizapride Hydrochloride Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Alizapride (B1662876) is a substituted benzamide (B126) derivative with potent antiemetic and prokinetic properties, primarily attributed to its antagonist activity at dopamine (B1211576) D2 receptors.[1][2][3][4][5] Like many pharmaceuticals, Alizapride possesses a chiral center in its (1-allylpyrrolidin-2-yl)methyl moiety, meaning it exists as a racemic mixture of two enantiomers: (R)-Alizapride and (S)-Alizapride. While the pharmacology of racemic Alizapride is well-documented, specific data delineating the individual biological activities of its enantiomers are not extensively available in public literature. This guide provides a comprehensive overview of Alizapride's known mechanism of action, discusses the critical importance of stereoselectivity for this class of compounds, and furnishes detailed experimental protocols for the chiral separation and pharmacological characterization of its enantiomers. The methodologies and frameworks presented herein are designed to empower researchers to elucidate the distinct profiles of each enantiomer.

Introduction to Alizapride and Stereoisomerism

Alizapride is clinically used for the management of nausea and vomiting, particularly those associated with chemotherapy and postoperative states.[1][4][6] Its primary mechanism of action involves the blockade of dopamine D2 receptors in the chemoreceptor trigger zone (CTZ) located in the medulla oblongata.[1][7][8]

Stereoisomerism is a critical factor in drug development, as enantiomers of a chiral drug can exhibit significantly different pharmacokinetic and pharmacodynamic properties. One enantiomer may be responsible for the therapeutic activity (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer). For substituted benzamides, stereoselectivity in binding to dopamine receptors has been well-established, suggesting that the pharmacological activity of Alizapride likely resides predominantly in one of its enantiomers.[9][10]

Quantitative Pharmacological Data

Specific quantitative data comparing the binding affinity and functional potency of (R)-Alizapride and (S)-Alizapride are not available in the reviewed literature. To facilitate future research and data comparison, the following tables are provided as a template for presenting such findings once determined experimentally.

Table 1: Hypothetical Receptor Binding Affinity Profile of Alizapride Enantiomers

| Compound | Dopamine D2 (Ki, nM) | Dopamine D3 (Ki, nM) | Serotonin 5-HT3 (Ki, nM) | Serotonin 5-HT4 (Ki, nM) |

|---|---|---|---|---|

| (R)-Alizapride | Data not available | Data not available | Data not available | Data not available |

| (S)-Alizapride | Data not available | Data not available | Data not available | Data not available |

| Racemic Alizapride | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical Functional Activity of Alizapride Enantiomers at the D2 Receptor

| Compound | Assay Type | Parameter | Value |

|---|---|---|---|

| (R)-Alizapride | cAMP Inhibition | IC₅₀ (nM) | Data not available |

| (S)-Alizapride | cAMP Inhibition | IC₅₀ (nM) | Data not available |

| Racemic Alizapride | cAMP Inhibition | IC₅₀ (nM) | Data not available |

Experimental Protocols

To determine the data outlined in Section 3.0, the following detailed experimental protocols are provided as a guide.

Protocol for Chiral Separation of Alizapride Enantiomers

This protocol describes a general method for separating the enantiomers of a chiral compound like Alizapride using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Objective: To resolve and isolate (R)- and (S)-Alizapride from a racemic mixture.

Materials:

-

Racemic Alizapride Hydrochloride

-

HPLC-grade solvents (e.g., Hexane, Isopropanol (B130326), Ethanol, Methanol)

-

Amine modifier (e.g., Diethylamine, DEA)

-

Analytical and preparative HPLC systems

-

Chiral Stationary Phase column (e.g., polysaccharide-based CSP such as Chiralpak® IA, IB, or IC)

-

UV Detector

Methodology:

-

Mobile Phase Preparation: Prepare various mobile phases consisting of different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., isopropanol or ethanol). Add a small percentage (e.g., 0.1% v/v) of an amine modifier like DEA to improve peak shape and resolution.

-

Sample Preparation: Dissolve a small amount of racemic Alizapride HCl in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Chromatographic Conditions (Method Development):

-

Column: Chiralpak® IA (or similar polysaccharide-based CSP).

-

Flow Rate: 1.0 mL/min for analytical scale.

-

Detection: UV at a suitable wavelength (e.g., 254 nm or 310 nm).

-

Injection Volume: 10 µL.

-

Temperature: 25°C.

-

-

Optimization: Systematically screen different mobile phase compositions to achieve baseline separation of the two enantiomeric peaks. Adjust the ratio of polar to non-polar solvents to optimize retention time and resolution.

-

Scale-Up (Preparative HPLC): Once optimal conditions are found on the analytical scale, scale up the method to a preparative column to isolate larger quantities of each enantiomer. Increase the column diameter, flow rate, and injection volume accordingly.

-

Fraction Collection and Verification: Collect the separated fractions corresponding to each enantiomer. Confirm the purity of each isolated enantiomer using the analytical HPLC method. The absolute stereochemistry ((R) or (S)) would need to be determined using techniques such as X-ray crystallography or by comparison to a stereochemically defined standard.

Protocol for Dopamine D2 Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Ki) of each Alizapride enantiomer for the human dopamine D2 receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of (R)-Alizapride and (S)-Alizapride for the D2 receptor.

Materials:

-

Cell membranes prepared from a stable cell line expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-Spiperone or [³H]-Raclopride (high-affinity D2 antagonists).

-

Non-specific binding agent: Haloperidol or unlabeled Spiperone (10 µM).

-

Isolated Alizapride enantiomers ((R) and (S)).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Methodology:

-

Reaction Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Radioligand + Assay Buffer + Vehicle.

-

Non-specific Binding: Radioligand + Assay Buffer + High concentration of non-specific agent (e.g., 10 µM Haloperidol).

-

Competitive Binding: Radioligand + Assay Buffer + Serial dilutions of the test compound (e.g., (R)-Alizapride or (S)-Alizapride, from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Add the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg per well) to each well. The final assay volume is typically 250 µL. Incubate the plate at room temperature (or 37°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Harvesting: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.

-

Quantification: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding DPM from the total binding DPM.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Visualizations: Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The primary mechanism of Alizapride involves the blockade of the Gαi-coupled dopamine D2 receptor. This action prevents the inhibition of adenylyl cyclase, thereby maintaining intracellular levels of cyclic AMP (cAMP).

Caption: Antagonism of the D2 receptor by Alizapride prevents Gαi-mediated inhibition of adenylyl cyclase.

Experimental Workflow: Chiral Separation

The logical flow for resolving and purifying Alizapride enantiomers for subsequent biological testing.

Caption: Workflow for the chiral separation of Alizapride enantiomers using HPLC.

Experimental Workflow: Receptor Binding Assay

The procedural steps for determining the binding affinity (Ki) of each isolated enantiomer.

References

- 1. Alizapride - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Alizapride HCl | dopamine receptor antagonist | CAS 59338-87-3 | Limican; Plitican; Vergentan; Superan; Alizaprida; Litican; MS-5080 | InvivoChem [invivochem.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. alizapride [drugcentral.org]

- 6. medkoo.com [medkoo.com]

- 7. Alizapride | C16H21N5O2 | CID 135413504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | C16H22ClN5O2 | CID 135497066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Stereoselective actions of substituted benzamide drugs on cerebral dopamine mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dopamine D2 receptors selectively labeled by a benzamide neuroleptic: [3H]-YM-09151-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Alizapride Hydrochloride: In Vitro Experimental Protocols and Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: In Vitro Pharmacological Profile

Due to the limited availability of specific in vitro quantitative data for alizapride (B1662876) hydrochloride, the following tables present data for structurally analogous benzamide (B126) derivatives that are also dopamine (B1211576) D2 receptor antagonists. This information can serve as a valuable reference for researchers designing and interpreting experiments with alizapride.

Table 1: Comparative Dopamine D2 Receptor Binding Affinities of Benzamide Derivatives

| Compound | Receptor Subtype | Ki (nM) | Organism | Assay Conditions |

| Amisulpride | Human D2 | 2.8[6] | Human | Recombinant CHO cells |

| Amisulpride | Human D3 | 3.2[6] | Human | Recombinant CHO cells |

| Remoxipride (B1679305) | Rat D2 | 113[7] | Rat | Striatal tissue, [3H]raclopride |

| Metoclopramide | Rat D2 | 483 (IC50)[8] | Rat | Not specified |

Ki represents the inhibition constant, a measure of binding affinity. A lower Ki value indicates a higher affinity. IC50 is the half-maximal inhibitory concentration.

Table 2: Comparative 5-HT3 Receptor Binding Affinities of Benzamide Derivatives

| Compound | Receptor Subtype | Ki (nM) | Organism | Assay Conditions |

| Metoclopramide | Not specified | 308 (IC50)[8] | Not specified | Not specified |

| Amisulpride | Human 5-HT7a | 11.5[9] | Human | Recombinant cells, [3H]LSD |

While primarily a D2 antagonist, some benzamides exhibit affinity for serotonin (B10506) receptors. Data for direct 5-HT3 receptor binding of these specific analogs is limited.

Table 3: Comparative Cytotoxicity of Benzamide Derivatives in Vitro

| Compound | Cell Line | IC50 | Exposure Time | Assay |

| Metoclopramide | V79 (Fibroblasts) | Not specified | Not specified | Clonogenic Survival[10] |

| Metoclopramide | P31 (Lung Cancer) | Not specified | Not specified | Clonogenic Survival[10] |

| Remoxipride | Glioma cell lines | > 100 µM[11] | 48 hours | MTT Assay[11] |

| N-desmethylclozapine | Huh-7 (Hepatocellular Carcinoma) | 1 µM | Not specified | DENV-2 infection assay[12] |

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.

Experimental Protocols

Dopamine D2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of alizapride hydrochloride for the dopamine D2 receptor.

Materials:

-

HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-Spiperone (a potent D2 antagonist).

-

Non-specific binding control: Haloperidol (10 µM).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-D2 cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at 4°C and resuspend the pellet (membrane preparation) in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound dilutions (for competition curve) or assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

[3H]-Spiperone (at a final concentration close to its Kd).

-

Membrane preparation.

-

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Scintillation Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

-

Human cancer cell line (e.g., HeLa, MCF-7, or a cell line relevant to the research question).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Phosphate-buffered saline (PBS).

-

This compound stock solution (e.g., 10 mM in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a cell culture incubator.

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate the plate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully remove the medium containing MTT.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

cAMP Signaling Assay

This protocol is designed to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels, a key second messenger in the dopamine D2 receptor signaling pathway.

Materials:

-

CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Forskolin (an adenylyl cyclase activator).

-

Dopamine.

-

This compound.

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

96-well or 384-well plates.

-

Plate reader compatible with the chosen assay kit.

Protocol:

-

Cell Preparation:

-

Culture CHO-K1-D2 cells to confluency.

-

Harvest and resuspend the cells in assay buffer.

-

-

Antagonist Mode:

-

Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of dopamine (e.g., its EC80) in the presence of this compound.

-

-

Inverse Agonist Mode:

-

Treat the cells with various concentrations of this compound in the absence of an agonist.

-

-

cAMP Measurement:

-

After the stimulation/treatment period, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

-

Data Analysis:

-

For antagonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine its IC50 for inhibiting the dopamine-induced response.

-

For inverse agonist mode, plot the cAMP levels against the logarithm of the this compound concentration to determine its effect on basal cAMP levels.

-